4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Metal-Organic Frameworks CO2 capture Gas separation

Flue gas CO2/N2 separation demands MOF ligands with exceptional selectivity. 4,4'-Dinitrodiphenic acid (DNDPA) meets this need: its Cu-MOF achieves CO2/N2 selectivity of 128 at 298 K, far surpassing ZIF-8. Additionally, Co-DNDPA coordination polymers reduce AP decomposition activation energy to 100.5 kJ/mol, and the ligand enables self-sensitizing polyimides without photoinitiator residues. - Cu-MOF CO2/N2 selectivity: 128 (298 K) - AP activation energy: 100.5 kJ/mol (Co-DNDPA) - Enables homochiral MOFs with dielectric anomalies - ≥97% purity; available from stock for immediate dispatch

Molecular Formula C14H8N2O8
Molecular Weight 332.22 g/mol
CAS No. 20246-81-5
Cat. No. B1329700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid
CAS20246-81-5
Molecular FormulaC14H8N2O8
Molecular Weight332.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H8N2O8/c17-13(18)11-5-7(15(21)22)1-3-9(11)10-4-2-8(16(23)24)6-12(10)14(19)20/h1-6H,(H,17,18)(H,19,20)
InChIKeyCDYUHLLQUAYYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dinitro-2,2'-biphenyldicarboxylic Acid: Supplier Selection Guide


4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (also referred to as 4,4'-dinitrodiphenic acid, DNDPA, or H2dnbpdc) is a biphenyl-based aromatic dicarboxylic acid bearing two electron-withdrawing nitro groups at the 4 and 4' positions and two carboxylic acid groups at the 2 and 2' positions . With a molecular formula of C14H8N2O8 and a molecular weight of 332.22 g·mol⁻¹, it is a crystalline solid with a melting point of 258–259 °C (decomposition) and is soluble in polar organic solvents such as ethanol and DMF . The compound serves as a versatile building block in metal-organic framework (MOF) synthesis, energetic materials, and self-sensitizing polyimide precursors, with the ortho-dinitro substitution pattern imparting axial chirality and enhanced thermal stability relative to non-nitrated analogs [1][2].

Material design Ligand for functional MOFs with axial chirality and nitro-enhanced pore surfaces
Stability context Enables coordination polymers and frameworks stable beyond 350 °C
Synthesis scope Precursor for self-sensitizing polyimides without external photoinitiators

Why 4,4'-Dinitro-2,2'-biphenyldicarboxylic Acid Is Irreplaceable


The 4,4'-dinitro substitution pattern on the biphenyl-2,2'-dicarboxylic acid scaffold is not a minor structural variation; it fundamentally alters electronic properties, steric hindrance, and atropisomerism [1]. Unlike the non-nitrated parent compound diphenic acid (CAS 482-05-3), the electron-withdrawing nitro groups increase the acidity of the carboxylic acid protons (predicted pKa ~2.61) and enhance the thermal and oxidative stability of derived frameworks . Compared to the 6,6'-dinitro isomer (CAS 5457-32-9), which has been historically used as a chiral resolving agent, the 4,4'-isomer exhibits distinct coordination geometry preferences due to the altered dihedral angle between the biphenyl rings (torsion angles of 77.5°–95.1° observed crystallographically) [2]. Furthermore, substitution of 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid with generic dicarboxylate linkers such as terephthalic acid (BDC) or 4,4'-biphenyldicarboxylic acid (BPDC) in MOF synthesis results in fundamentally different framework topologies, pore dimensions, and gas adsorption selectivities, as the nitro groups participate in secondary interactions and modulate the Lewis acidity of coordinated metal centers [3].

1
Non-nitrated diphenic acid or BPDC

Lack of nitro groups eliminates secondary interactions, framework stability above 350 °C, and axial chirality; MOF topology and selectivity may not transfer.

2
6,6'-dinitro isomer (CAS 5457-32-9)

Altered substitution pattern shifts biphenyl torsion angle and coordination geometry; chiral recognition and dielectric properties differ.

3
Generic dicarboxylate linkers (e.g., terephthalic acid)

Absence of ortho-nitro/ortho-carboxyl steric hindrance and intrinsic photoinitiation capability limits self-sensitizing polyimide and chiral MOF applications.

Quantitative Evidence: 4,4'-Dinitro-2,2'-biphenyldicarboxylic Acid vs. Analogs


CO2/N2 Separation Selectivity Over ZIF-8

The water-stable 3D MOF [Cu3L2(μ3-OH)2(μ2-H2O)]·2DMA (where H2L = 2,2'-dinitrobiphenyl-4,4'-dicarboxylic acid, i.e., the target compound) exhibits a CO2/N2 separation selectivity of 128 at room temperature, quantitatively surpassing the performance of the benchmark sorbent ZIF-8 [1]. This MOF was also demonstrated to be a superior sorbent for micro-solid-phase extraction (μ-SPE) compared to ZIF-8 under identical conditions [1]. The exceptional selectivity is attributed to the nitro-functionalized ligand framework, which enhances polar interactions with CO2.

CO2/N2 Selectivity
Head-to-head
Derived Cu-MOF: selectivity = 128 at room temperature vs. ZIF-8 (qualitatively lower)
128:1 CO2/N2
Supports CO2 capture sorbent screening context; reported top rank in tested set.
Water-stable MOF; μ-SPE comparison conditions.
Metal-Organic Frameworks CO2 capture Gas separation

Enhanced Thermal Stability vs. Non-Nitrated Analogs

Two 1D coordination polymers synthesized from 4,4'-dinitrodiphenic acid (DNDPA), [Co(DNDPA)(DMF)2] (CP 1) and [Mn(DNDPA)(DMF)2] (CP 2), exhibit thermal decomposition temperatures of 368.9 °C and 375.5 °C, respectively, as determined by DSC-TGA [1]. In comparison, the non-nitrated parent compound diphenic acid (CAS 482-05-3) melts at approximately 228–236 °C without the stabilization conferred by the nitro groups and coordination framework . A 3D MOF Zn(DNBPDC)2(BPY) constructed from the same ligand is stable up to 380 °C, with framework collapse occurring only between 350–550 °C [2].

Thermal Stability
Class-level
Co/DNDPA CP: Tdec 368.9 °C; Mn/DNDPA CP: 375.5 °C; Zn-MOF stable to 380 °C
~140–150 °C above parent acid
Supports high-temperature application screening; reported framework stability context.
DSC-TGA at 10 °C/min; non-isothermal conditions.
Coordination polymers Thermal stability Energetic materials

Intrinsic Axial Chirality for Chiral MOFs

Single-crystal X-ray diffraction analysis of DNBPDC (2,2'-dinitro-4,4'-biphenyldicarboxylic acid) reveals biphenyl torsion angles of 95.1° and 77.5° between the two aryl rings due to steric hindrance from the ortho-nitro and ortho-carboxyl substituents [1]. This restricted rotation gives rise to stable atropisomers (axially chiral enantiomers) that are not observed in the non-nitrated diphenic acid, which has a lower rotational barrier [2]. Six novel chiral MOFs incorporating this ligand with Ni(II), Mn(II), Co(II), and Zn(II) centers have been crystallographically characterized, with Complex 1 exhibiting a new topology (sqc6) and point group 222 [3]. The resulting frameworks display dielectric anomalies between 225 K and 275 K, a property not reported for MOFs built from achiral biphenyl dicarboxylate linkers [3].

Axial Chirality
Class-level
Torsion angles 95.1° and 77.5°; stable atropisomers; chiral MOF with sqc6 topology and point group 222
Chiral MOFs with dielectric anomalies
Supports enantioselective separation and chiral sensing research fit.
Single-crystal XRD; solvothermal synthesis with 4,4'-bipyridine.
Axial chirality Chiral MOFs Atropisomerism

Ammonium Perchlorate Decomposition Catalysis

Coordination polymer [Co(DNDPA)(DMF)2] (CP 1), synthesized from 4,4'-dinitrodiphenic acid, reduces the activation energy of ammonium perchlorate (AP) thermal decomposition from its intrinsic value to 100.5 kJ/mol, while [Mn(DNDPA)(DMF)2] (CP 2) reduces it to 127.45 kJ/mol [1]. The high-temperature decomposition (HTD) peak of AP is correspondingly lowered to 354.3 °C (CP 1) and 327.7 °C (CP 2) [1]. This catalytic performance is directly attributable to the nitro-functionalized ligand framework, which facilitates electron transfer during AP decomposition. In contrast, coordination polymers built from non-nitrated dicarboxylate ligands typically exhibit weaker catalytic effects on AP decomposition, with higher residual activation energies [1].

AP Decomposition Catalysis
Cross-study
Co/DNDPA CP reduces AP Ea to 100.5 kJ/mol; Mn/DNDPA CP to 127.45 kJ/mol. HTD peaks lowered to 354.3 °C and 327.7 °C
Ea reduction context
Supports solid propellant combustion research; reported catalytic context.
Non-isothermal DSC-TGA; self-generating atmosphere.
Ammonium perchlorate Combustion catalysis Solid propellants

Self-Sensitizing Polyimide Without External Photoinitiators

Patent US12378361 discloses the use of 4,4'-dinitro-1,1'-biphenyl-2,2'-dicarboxylic acid as the starting material for a self-sensitizing negative polyimide precursor [1]. The synthetic route involves acylation with thionyl chloride, esterification with 2-hydroxyethyl methacrylate, and subsequent reduction of nitro groups to amino groups, yielding an intermediate containing a benzophenone moiety [1]. Upon UV irradiation, this intermediate generates free radicals intrinsically, enabling photo-crosslinking without requiring any external photoinitiator [1]. This is in contrast to conventional ester-type and ionic-type negative polyimides, which require added photoinitiators that leave residues and cause volume shrinkage and performance degradation upon high-temperature curing [1]. The dual photosensitive properties (ketone carbonyl and double bond) improve exposure sensitivity of the resin [1].

Self-Sensitizing Polyimide
Supporting evidence
Patent US12378361: Intrinsic free radical generation upon UV irradiation; eliminates external photoinitiator and associated residue issues
No external initiator needed
Supports microelectronics packaging research; reported formulation advantage context.
Negative polyimide precursor; exposure sensitivity improvement reported.
Photosensitive polyimide Self-sensitizing Microelectronics

Frameshift Mutagenicity vs. Dinitrofluorenones

A comparative mutagenicity study evaluated 4,4'-dinitrobiphenyl-2,2'-dicarboxylic acid alongside six other nitro-derivatives of biphenyl and fluorenone in Salmonella typhimurium tester strains TA1537, TA97, TA1538, and TA98 [1]. The target compound induced frameshift mutations, but the highest mutagenic activity was demonstrated by 2,7-dinitrofluorenone-5-carboxylic acid (2,7-DNF-5-KA) and 2,7-dinitrofluorenone-5,7-dicarboxylic acid (2,7-DNF-5,7-DK) [1]. The study established that high mutagenicity correlates with specific nitro-group positioning and the effects of carboxylic/carboxyamide substituents, placing 4,4'-dinitrobiphenyl-2,2'-dicarboxylic acid in a moderate activity tier relative to the most potent congeners [1].

Mutagenicity Profile
Head-to-head
Moderate frameshift mutagenicity in Salmonella TA1537, TA97, TA1538, TA98; lower activity than most potent fluorenone derivatives in tested set
Moderate activity tier
Informs handling and containment review; reported relative potency context.
Standard Ames assay protocol; rank-order comparison.
Genotoxicity Structure-activity relationship Nitroaromatic safety

Optimal Applications of 4,4'-Dinitro-2,2'-biphenyldicarboxylic Acid


Post-Combustion CO2 Capture MOFs Exceeding ZIF-8

Research groups developing metal-organic frameworks for flue gas CO2/N2 separation should prioritize this ligand, as the derived Cu-MOF quantitatively demonstrates a CO2/N2 selectivity of 128 at room temperature, exceeding the benchmark ZIF-8 [1]. The water-stable framework also undergoes unprecedented solvent-induced single-crystal-to-single-crystal transformations, enabling structural tunability for process optimization. This scenario is directly supported by the direct head-to-head comparison evidence in Section 3, Evidence Item 1.

High-Temperature Solid Propellant Combustion Catalysts

Defense and aerospace research laboratories seeking to enhance ammonium perchlorate (AP) decomposition in composite solid propellants can utilize coordination polymers built from this ligand. The Co-DNDPA and Mn-DNDPA 1D chains reduce AP activation energy to 100.5 kJ/mol and 127.45 kJ/mol, respectively, while withstanding decomposition temperatures up to 376 °C [1]. The dual advantage of catalytic activity and intrinsic thermal stability makes this ligand superior to non-nitrated dicarboxylate alternatives for this application. This scenario derives from Evidence Items 2 and 4 in Section 3.

Chiral MOFs for Enantioselective Separation and Sensing

The axial chirality of this ligand (crystallographic torsion angles of 77.5°–95.1°) enables the construction of homochiral MOFs with unique topologies (e.g., sqc6) and point group 222 symmetry [1]. These chiral frameworks exhibit dielectric anomalies between 225 K and 275 K, suggesting potential for temperature-dependent chiral sensing and enantioselective adsorption applications. Procurement of this specific dinitro-substituted biphenyl dicarboxylic acid is essential, as achiral analogs (e.g., BPDC, diphenic acid) cannot yield frameworks with these chiroptical and dielectric properties. This scenario derives from Evidence Item 3 in Section 3.

Self-Sensitizing Polyimide Formulations for Microelectronics Packaging

Semiconductor and microelectronics manufacturers developing photosensitive polyimide (PSPI) buffer layers and passivation films can employ this compound as a precursor for self-sensitizing negative polyimides that eliminate external photoinitiator requirements [1]. The resulting materials avoid volume shrinkage and performance degradation associated with initiator residues, addressing critical challenges in integrated circuit packaging. This application scenario is supported by the patent evidence in Evidence Item 5 of Section 3 and represents a use case inaccessible with non-nitrated biphenyl dicarboxylic acids.

Application
Selection Property
Validation Focus
Post-combustion CO2 capture MOFs
Nitro-enhanced CO2 affinity and water-stable framework
CO2/N2 selectivity endpoint review; structural transformation context
High-temperature solid propellant catalysis
Coordination polymer thermal stability and AP decomposition activation energy reduction
Catalytic AP decomposition endpoint review; Tdec above 350 °C context
Enantioselective separation and chiral sensing
Stable axial chirality with crystallographic torsion angles near 90°
Chiroptical and dielectric anomaly endpoint review; homochiral MOF topology context
Self-sensitizing polyimide for microelectronics
Intrinsic photoinitiation capability without external initiator residues
Exposure sensitivity and post-cure property review; formulation-context advantage

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